N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core fused with a piperidine ring substituted at position 4 with a carboxamide group. The furan-2-ylmethyl and propan-2-yl substituents on the triazole and pyridazine rings, respectively, confer distinct electronic and steric properties. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazolo-pyridazine derivatives) are frequently explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or CNS modulation .
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-13(2)18-22-21-16-5-6-17(23-25(16)18)24-9-7-14(8-10-24)19(26)20-12-15-4-3-11-27-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,26) |
InChI Key |
PNXJNQZWIDFEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the alkylation of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Synthesis of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Coupling of Intermediates: The furan-2-ylmethyl intermediate is then coupled with the triazolopyridazine core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Piperidine Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazolopyridazine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole and pyridazine rings have shown significant antimicrobial properties. For example, derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition through mechanisms involving cell wall disruption and metabolic interference.
Anticancer Potential
Studies on structurally similar compounds reveal potential anticancer properties. For instance, triazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro against various cancer cell lines like MCF-7 (breast cancer) and K562 (leukemia) cells.
Neurological Effects
Research into G protein-coupled receptors (GPCRs) suggests that compounds with similar scaffolds may act as allosteric modulators or antagonists for CNS disorders. This opens avenues for developing treatments for conditions such as anxiety and depression.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives against E. coli and Candida albicans. The results indicated that certain modifications to the triazole ring significantly enhanced activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
Research on related compounds demonstrated that modifications to the pyridazine ring could enhance cytotoxicity against MCF-7 cells. This suggests that N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide may also exhibit similar properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and triazolopyridazine moieties may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related molecules from the literature:
Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives
Notes:
- Core flexibility : The piperidine/piperazine ring influences solubility and binding pocket compatibility. Piperazine (as in ) may enhance water solubility compared to piperidine.
- In contrast, the 2-fluorophenyl group in may enhance metabolic stability.
- Functional groups : The furan-2-ylmethyl moiety in the target compound is less electron-withdrawing than the 4-chlorophenyl group in , which could alter binding affinity in enzyme assays.
Bioactivity Trends
The absence of a fluorophenyl group in the target compound may reduce kinase selectivity but improve off-target safety.
Biological Activity
N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. This compound, with a molecular formula of C19H24N6O2 and a molecular weight of 368.4 g/mol, has garnered interest due to its possible therapeutic applications.
Chemical Structure
The compound features a complex arrangement of functional groups, including a furan ring, a triazolo-pyridazine moiety, and a piperidine backbone. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyridazines exhibit significant antimicrobial properties. For instance, compounds similar to N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine have shown efficacy against various bacterial strains. A study demonstrated that triazole derivatives displayed inhibitory effects on Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of kinase pathways. For example, compounds containing the triazolo-pyridazine scaffold have been investigated for their ability to inhibit c-Met kinases involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of similar heterocyclic compounds have been well documented. Research has shown that certain triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes . This suggests that N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine may possess similar anti-inflammatory capabilities.
Study 1: Antitubercular Activity
In a study aimed at developing novel antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds derived from the triazole framework exhibited promising activity with IC90 values indicating effective inhibition of bacterial growth . This highlights the therapeutic potential of the compound in treating tuberculosis.
Study 2: Cytotoxicity Evaluation
The cytotoxic effects of various triazole derivatives were assessed on human embryonic kidney cells (HEK-293). The results indicated that many active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
